An In-depth Technical Guide to 3-Acetoxy-3'-iodobenzophenone: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Acetoxy-3'-iodobenzophenone: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 3-Acetoxy-3'-iodobenzophenone, a halogenated and acetylated aromatic ketone. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. The information herein is synthesized from established chemical principles and data from analogous compounds, offering a robust framework for understanding and utilizing this compound in research and development.
Introduction and Significance
3-Acetoxy-3'-iodobenzophenone is a derivative of benzophenone, a core structure found in numerous biologically active compounds and functional materials. The presence of an iodine atom and an acetoxy group at the meta-positions of the two phenyl rings imparts specific steric and electronic properties. The iodine moiety can serve as a handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. The acetoxy group can influence solubility and may act as a prodrug feature in medicinal chemistry applications. This guide aims to provide a foundational understanding of this specific isomer to facilitate its application in novel research endeavors.
Chemical Structure and Properties
The chemical structure of 3-Acetoxy-3'-iodobenzophenone consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with an acetoxy group at the 3-position, and the other with an iodine atom at the 3'-position.
Molecular Formula: C₁₅H₁₁IO₃
Molecular Weight: 366.15 g/mol [1]
IUPAC Name: (3-(3-iodobenzoyl)phenyl) acetate
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Acetoxy-3'-iodobenzophenone, estimated based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale and Comparative Data |
| Melting Point (°C) | 110 - 125 | Solid at room temperature, similar to other substituted benzophenones. For example, 3'-Iodoacetophenone has a melting point of 25 °C, and the larger benzophenone structure would increase this.[2] |
| Boiling Point (°C) | > 400 | High boiling point is expected due to the high molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Insoluble in water. | The acetoxy group provides some polarity, but the large aromatic and halogenated structure dominates, leading to solubility in organic media.[3] |
| Appearance | Off-white to pale yellow solid | Typical appearance for many aromatic ketones. |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 3-Acetoxy-3'-iodobenzophenone is through a Friedel-Crafts acylation reaction.[4][5][6] This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Synthetic Pathway
The proposed two-step synthesis starts with the Friedel-Crafts acylation of 3-iodoanisole with 3-acetoxybenzoyl chloride, followed by demethylation to yield the corresponding phenol, which is then acetylated. A more direct, though potentially less selective, route involves the acylation of 3-hydroxyacetophenone with 3-iodobenzoyl chloride, followed by acetylation. A likely more successful approach would be the Friedel-Crafts acylation of phenyl acetate with 3-iodobenzoyl chloride. The ortho-para directing nature of the acetoxy group would likely lead to a mixture of isomers requiring separation.
A more regioselective synthesis is proposed below, starting from 3-hydroxybenzoic acid.
Caption: Proposed synthetic pathway for 3-Acetoxy-3'-iodobenzophenone.
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-Acetoxy-3'-iodobenzophenone via the Friedel-Crafts acylation of iodobenzene with 3-acetoxybenzoyl chloride.
Step 1: Synthesis of 3-Acetoxybenzoic Acid [7][8]
-
To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) with stirring.
-
Heat the mixture to 80-90 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3-acetoxybenzoic acid.
Step 2: Synthesis of 3-Acetoxybenzoyl Chloride
-
In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet to a trap.
-
Add 3-acetoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) for 2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-acetoxybenzoyl chloride.
Step 3: Friedel-Crafts Acylation to yield 3-Acetoxy-3'-iodobenzophenone [9]
-
In a dry 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-acetoxybenzoyl chloride (1.0 eq) and iodobenzene (1.1 eq) in dry DCM and add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-Acetoxy-3'-iodobenzophenone.
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group.
-
Aromatic Protons (8H): Expected in the range of δ 7.0-8.0 ppm.[10] The protons on the iodinated ring will likely appear as a complex multiplet. The protons on the acetoxy-substituted ring will also form a multiplet, with the proton ortho to the carbonyl group being the most downfield.
-
Methyl Protons (3H): A sharp singlet is expected around δ 2.3 ppm for the methyl protons of the acetoxy group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the carbon environments in the molecule.
-
Carbonyl Carbon: A signal is expected in the downfield region, around δ 195 ppm.[11]
-
Aromatic Carbons (12C): Signals are expected in the range of δ 120-140 ppm.[10] The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.
-
Acetoxy Group Carbons: The carbonyl carbon of the acetoxy group is expected around δ 169 ppm, and the methyl carbon around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ketone): A strong absorption band is expected around 1660 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band is expected around 1760 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption is expected in the 1200-1100 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Signals will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 366.
-
Isotope Peak (M+1): An isotope peak for ¹³C will be observed.
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the acetoxy group (CH₃COO•) and the iodine atom.
Potential Applications
3-Acetoxy-3'-iodobenzophenone holds potential in several areas of chemical research and development:
-
Medicinal Chemistry: The benzophenone scaffold is present in many FDA-approved drugs. This compound could serve as a precursor for the synthesis of novel therapeutic agents. The iodine atom allows for the introduction of various functionalities through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
-
Materials Science: Aryl iodides are used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials. The unique substitution pattern of this molecule could lead to materials with interesting photophysical properties.
-
Photochemistry: Benzophenones are well-known photosensitizers. This compound could be investigated for its photochemical properties and potential applications in photodynamic therapy or as a photoinitiator.
Conclusion
This technical guide provides a thorough overview of 3-Acetoxy-3'-iodobenzophenone, a compound with significant potential for synthetic and applied chemistry. While direct experimental data is limited, this document, by leveraging established chemical principles and data from analogous structures, offers a solid foundation for its synthesis, characterization, and exploration in various research contexts. The proposed synthetic protocol is robust and based on well-understood reactions, providing a clear path for researchers to access this valuable molecule.
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